molecular formula C24H27NO4 B8565054 6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol CAS No. 648904-49-8

6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol

Cat. No.: B8565054
CAS No.: 648904-49-8
M. Wt: 393.5 g/mol
InChI Key: YBRLLLHYQAAYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

648904-49-8

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

6-methoxy-1-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-ol

InChI

InChI=1S/C24H27NO4/c1-27-21-10-11-22-18(17-21)5-12-23(26)24(22)29-20-8-6-19(7-9-20)28-16-15-25-13-3-2-4-14-25/h5-12,17,26H,2-4,13-16H2,1H3

InChI Key

YBRLLLHYQAAYGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)O)OC3=CC=C(C=C3)OCCN4CCCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1-{2-[4-(2-benzyloxy-6-methoxy-naphthalen-1-yloxy)-phenoxy]-ethyl}-piperidine (12.4 g, 25.5 mmol) to a methanol/ethyl acetate mixture (1:1, 490 mL) and heat to form a solution. Remove heat and add ammonium formate (4.83 g, 76.6 mmol) and Pd(OH)2 on Carbon (20% ww, 1.58 g, 1.12 mmol). Reflux the solution for 50 minutes then filter. Concentrate the filtrate to provide 6-methoxy-1-[4-(2-piperidin-1-yl-ethoxy)-phenoxy]-naphthalene-2-ol (9.9 g, 25.1 mmol).
Name
1-{2-[4-(2-benzyloxy-6-methoxy-naphthalen-1-yloxy)-phenoxy]-ethyl}-piperidine
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
490 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.